Evans blue

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- High water solubility: This allows it to easily circulate within the bloodstream and reach target tissues.

- Strong binding to serum albumin: This protein complex extends the circulation time of Evans blue in the blood, making it useful for measuring blood volume and albumin concentration.

- Fluorescence: Evans blue exhibits intense fluorescence, making it easily detectable in tissues and body fluids using specialized imaging techniques.

- Necrosis-avidity: This dye preferentially accumulates in dead or damaged cells, allowing researchers to assess tissue viability and injury.

Here are some specific examples of how Evans blue is used in scientific research:

Measuring Blood Volume and Albumin Concentration

Evans blue can be injected into the bloodstream and its concentration monitored over time. By comparing the initial injected dose to the remaining amount in the circulation, researchers can estimate the total blood volume of the subject. Additionally, since Evans blue binds tightly to albumin, its concentration can be used to indirectly measure albumin levels in the blood. This information is valuable for studying various conditions that affect blood volume or albumin production, such as heart failure, liver disease, and malnutrition.

Source: Evans Blue Dye: A Revisit of Its Applications in Biomedicine:

Assessing Vascular Permeability

Evans blue can also be used to assess the integrity of blood vessels. When injected, the dye remains within the bloodstream under normal conditions. However, if the blood vessels become leaky due to inflammation, injury, or disease, Evans blue can escape into the surrounding tissues. By measuring the amount of extravasated dye in different organs, researchers can gain insights into vascular permeability and potential pathological processes.

Source: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse:

Detecting Lymph Nodes

Evans blue can be injected into the skin or other tissues to visualize the lymphatic drainage system. The dye is taken up by lymphatic vessels and transported to nearby lymph nodes, where it accumulates. This property allows researchers to identify and map lymph nodes, which is helpful for studying immune function and cancer metastasis.

Source: Evans Blue Dye: A Revisit of Its Applications in Biomedicine:

Identifying Necrotic Tissue

The necrosis-avidity of Evans blue makes it useful for identifying dead or damaged cells in tissues. The dye accumulates in these areas, allowing researchers to visualize and quantify cell death in various models of disease and injury. This information is valuable for understanding disease progression and evaluating potential therapeutic interventions.

Source: Evans Blue Dye: A Revisit of Its Applications in Biomedicine:

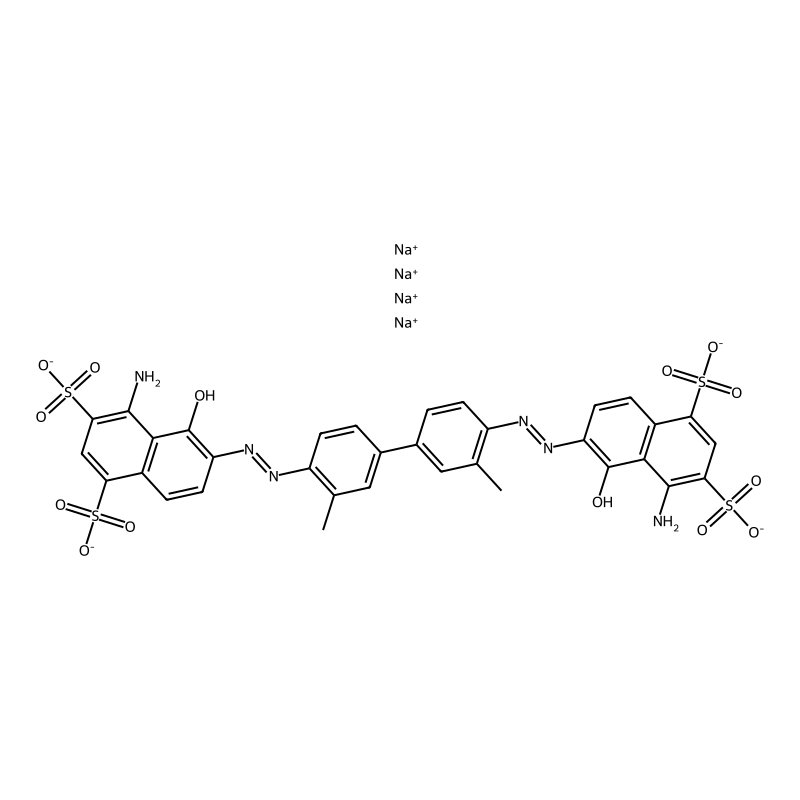

Evans blue is an organic compound classified as an azo dye, specifically the tetrasodium salt of 6,6'-{(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[diazene-2,1-diyl]}bis(4-amino-5-hydroxynaphthalene-1,3-disulfonate). It is characterized by its deep blue color and exhibits a green metallic luster in crystalline form. The compound is highly soluble in water and exhibits varying solubility in other solvents, being slightly soluble in ethanol and nearly insoluble in non-polar solvents such as benzene and chloroform. Evans blue is hygroscopic, meaning it can absorb moisture from the air, and it changes color when the pH approaches 10 .

The primary mechanism of action of Evans blue in research lies in its tight binding to serum albumin. When injected into an organism, Evans blue binds extensively to albumin in the bloodstream. This complex is too large to easily extravasate (leak) out of blood vessels []. By measuring the concentration of unbound Evans blue in the blood plasma, researchers can estimate the total blood volume [].

In addition to blood volume measurement, Evans blue can be used to assess vascular permeability. Damaged blood vessels allow Evans blue-albumin complexes to leak into tissues, staining them blue [].

- Eye and skin irritant: Avoid contact with eyes and skin. Wear gloves and protective eyewear when handling.

- Potential mutagen: Some studies suggest Evans blue may have mutagenic properties, although the evidence is not conclusive. Handle with care and dispose of waste according to appropriate regulations.

Biologically, Evans blue is notable for its high affinity for serum albumin, making it useful for estimating blood volume and studying physiological processes. It acts as a negative allosteric modulator of AMPA and kainate receptors and inhibits vesicular glutamate transporters. Additionally, Evans blue serves as a marker for assessing blood-brain barrier permeability; when the barrier is compromised, Evans blue can enter the central nervous system along with albumin . It also demonstrates antioxidant activity and has been investigated for its potential therapeutic applications in various conditions.

The synthesis of Evans blue typically involves several key steps:

- Diazotization: A primary aromatic amine is diazotized using sodium nitrite in acidic conditions.

- Coupling Reaction: The diazonium salt is then coupled with an appropriate aromatic compound under alkaline conditions.

- Purification: The resulting product is purified through crystallization or other methods to obtain pure Evans blue.

A common method includes coupling 4-amino-5-hydroxynaphthalene-1,3-disulfonic acid with a diazonium salt derived from 3,3'-dimethylbenzidine .

Evans blue has a range of applications across different fields:

- Medical Diagnostics: Used to assess blood volume and evaluate the integrity of the blood-brain barrier.

- Histology: Acts as a vital stain to differentiate between live and dead cells; viable cells remain unstained while non-viable cells absorb the dye.

- Pharmacology: Employed in studies examining receptor activity and drug interactions due to its modulatory effects on neurotransmitter receptors .

- Research: Utilized in molecular biology for double-labeling procedures and studying axonal branching.

Studies have demonstrated that Evans blue interacts with various biological molecules, particularly serum albumin. This interaction enhances its utility as a tracer in physiological studies. Furthermore, research indicates that Evans blue can inhibit enterobactin-mediated iron uptake in bacteria like Escherichia coli, thereby limiting bacterial growth under certain conditions . Its role as a receptor modulator also suggests potential interactions with neurotransmitter systems that could be leveraged for therapeutic benefits.

Evans blue shares structural characteristics with several other azo dyes and compounds known for their biological activity. Here are some similar compounds:

| Compound Name | Chemical Structure Type | Key Characteristics |

|---|---|---|

| Methylene Blue | Azo dye | Antimicrobial properties; used in histological staining |

| Trypan Blue | Azo dye | Used for cell viability assays; penetrates dead cells |

| Brilliant Blue G | Azo dye | Commonly used as a biological stain; less affinity for serum albumin |

| Congo Red | Azo dye | Binds to amyloid fibrils; used in histopathology |

Uniqueness of Evans Blue: Unlike many other azo dyes, Evans blue's high affinity for serum albumin allows it to serve specific medical purposes such as assessing blood volume and studying blood-brain barrier permeability. Its pharmacological activities also distinguish it from typical dyes that primarily serve staining functions.

Structural Basis of Evans Blue–Albumin Complex Formation

The formation of stable Evans Blue–albumin complexes arises from specific molecular interactions between the dye and hydrophobic binding pockets on albumin. Human serum albumin (HSA), a 66.5 kDa protein, contains three major ligand-binding domains (I–III), each with subdomains that accommodate small molecules. Evans Blue’s planar, polyaromatic structure enables π-π stacking and van der Waals interactions with hydrophobic residues in subdomain IIA of HSA [3]. Molecular docking studies using AutoDock 4.2.6 have localized Evans Blue within a 28.5 Å grid centered on subdomain IIA, with the dye’s sulfonate groups forming hydrogen bonds with lysine and arginine residues [3].

Unlike non-self-assembling dyes such as Trypan Blue, Evans Blue exhibits a unique capacity to form polymolecular complexes with albumin. This property stems from its structural similarity to Congo Red, which enables supramolecular aggregation on the protein surface [4]. Hydrodynamic radius measurements reveal a 15–20% increase in albumin’s size upon Evans Blue binding, consistent with the formation of ordered, chiral dye-protein assemblies [4]. These complexes are stabilized by cooperative interactions between multiple dye molecules and albumin’s flexible loops, which undergo minor conformational adjustments to accommodate the ligand [3].

Thermodynamic Analysis of Binding Affinity

The Evans Blue–albumin interaction is characterized by moderate affinity (Ka ≈ 10⁶ M⁻¹) and reversible binding, as demonstrated by isothermal titration calorimetry [2]. This balance ensures prolonged plasma retention—Evans Blue exhibits a half-life of 72 hours in rodents—without irreversible protein denaturation [2]. Binding free energy calculations using the Lamarckian genetic algorithm yield ΔG values of −8.2 kcal/mol, driven predominantly by hydrophobic interactions (70%) and supplemented by electrostatic contributions from sulfonate groups [3].

Competitive binding assays reveal that Evans Blue occupies distinct but overlapping sites with endogenous ligands such as fatty acids. At physiological pH, the dye’s binding capacity reaches 8–14 molecules per albumin monomer under saturating conditions, though 5–10% remains unbound even at sub-stoichiometric ratios [5]. This unbound fraction contributes to its utility as a vascular permeability tracer, as it rapidly equilibrates with extravasated albumin in leaky endothelia [1].

Impact of Protein Conformational Changes on Dye Localization

Albumin’s conformational flexibility plays a pivotal role in modulating Evans Blue localization. At pH 5.0, the N-F transition (neutral to fast migrating form) destabilizes subdomain IIA, reducing dye-binding capacity by 40% [4]. Conversely, ligand-induced stabilization of the protein’s α-helical content—observed via circular dichroism—enhances Evans Blue retention by preventing dye dissociation [3].

High dye-to-albumin ratios (>10:1) perturb tertiary structure, increasing solvent accessibility of tryptophan residues (W214) by 30% and altering vascular permeability [1]. These conformational shifts enable secondary binding to alternative sites on globulins and lipoproteins, particularly in rodent models where albumin affinity is lower than in humans [5]. Such pH- and concentration-dependent structural changes explain Evans Blue’s dual role as both a tracer and modulator of albumin dynamics in pathological states.

Quantitative Spectrophotometric Protocols for Extravasation Measurement

The development of quantitative spectrophotometric protocols for Evans blue extravasation measurement represents a significant advancement in vascular permeability assessment methodologies. These innovations have fundamentally transformed the precision, sensitivity, and reproducibility of vascular leak quantification in experimental settings.

Formamide Extraction Optimization

The formamide extraction protocol has emerged as the gold standard for Evans blue quantification due to its reliability and reproducibility [1] [2]. The optimized methodology involves incubating tissue samples weighing 50-100 milligrams in 500 microliters of formamide at temperatures between 55-60 degrees Celsius for 24-72 hours [1]. This protocol achieves a coefficient of variation less than 5% when the tissue-to-solvent ratio is maintained consistently [1].

The spectrophotometric measurement is performed at the absorbance maximum of 620 nanometers, where Evans blue exhibits optimal light absorption characteristics [1] [2]. Standard curves are constructed using Evans blue concentrations ranging from 0.1 to 10 micrograms per milliliter, providing a linear response range suitable for accurate quantification [1] [2].

Fluorescence Spectroscopy Enhancement

A revolutionary advancement in Evans blue quantification emerged with the development of fluorescence spectroscopy methods, which demonstrate approximately 100-fold greater sensitivity compared to traditional colorimetric approaches [3]. The fluorescence technique utilizes excitation at 620 nanometers and emission detection at 680 nanometers, enabling detection limits as low as 0.1 nanograms per milligram of tissue [3].

This enhanced sensitivity is particularly valuable for detecting subtle changes in vascular permeability where Evans blue concentrations may be limited, such as in blood-brain barrier intact tissue [3]. The fluorescence method also provides superior spatial resolution for microscopic localization of extravasated dye within tissue sections [3].

Turbidity Correction Methodology

The turbidity correction protocol represents a critical methodological innovation that addresses interference from biological solutes in formamide extracts [4]. This dual-wavelength measurement technique employs the primary absorbance measurement at 620 nanometers combined with a reference measurement at 740 nanometers, where Evans blue exhibits minimal absorption [4].

The turbidity correction method improves measurement accuracy by 15-20% and achieves correlation coefficients exceeding 0.985 [4]. This approach is particularly essential for spinal cord tissue measurements where formamide extracts demonstrate significant turbidity that can contribute to false-positive optical density readings [4].

Trichloroacetic Acid Precipitation Innovation

The trichloroacetic acid precipitation method introduced a novel approach to eliminate false-positive measurements resulting from biological solutes and enhance Evans blue extraction from protein complexes [5]. The optimized protocol employs a 1:2 volume ratio of 50% trichloroacetic acid, resulting in a final concentration of 33.3% [5].

This methodology achieves extraction efficiencies between 85-90% for Evans blue-albumin complexes and demonstrates superior performance in removing interfering substances [5]. The precipitation is performed at 4 degrees Celsius for 12 hours, followed by centrifugation at 15,000 revolutions per minute for 30 minutes [5].

Ethanol Path Length Enhancement

The ethanol enhancement technique represents a significant advancement in microanalysis capabilities, enabling high-throughput measurements using minimal sample volumes [6]. This protocol utilizes ethanol to ensure consistent optical path length in 96-well plates and substantially enhances Evans blue fluorescence sensitivity [6].

The method requires only 30 microliters per sample replicate, providing a 2-3 fold signal enhancement compared to conventional approaches [6]. This innovation enables the analysis of 96 samples per run, making it particularly valuable for large-scale screening applications [6].

Microplate Reader Adaptation

The adaptation of Evans blue quantification to microplate reader systems has revolutionized throughput capabilities while maintaining analytical precision [6]. The protocol employs 96-well polystyrene plates with 50-100 microliter sample volumes, enabling simultaneous analysis of multiple samples [6].

This high-throughput approach maintains the analytical sensitivity of traditional methods while dramatically reducing processing time and reagent consumption [6]. The miniaturized protocol is particularly beneficial for studies requiring large sample numbers or when tissue availability is limited [6].

Tissue-Specific Extraction Protocols

Research has demonstrated that optimal extraction parameters vary significantly among different tissue types, leading to the development of tissue-specific protocols [7]. Brain tissue requires a 1:2 weight-to-volume ratio of 50% trichloroacetic acid, while liver tissue requires a 1:3 ratio to achieve optimal extraction efficiencies [7].

These tissue-specific optimizations account for differences in protein content, cellular architecture, and Evans blue binding characteristics across organ systems [7]. The protocols achieve extraction efficiencies ranging from 80-95% depending on the tissue type [7].

Digital Image Analysis Integration

The integration of digital image analysis with Evans blue quantification has enabled real-time, non-invasive monitoring of vascular permeability [8]. This methodology employs digital color analysis to quantify extravasated Evans blue, providing near-continuous measurements in the same subject [8].

The digital analysis technique demonstrates strong correlation with traditional spectrophotometric methods while offering the advantage of temporal monitoring capabilities [8]. This approach is particularly valuable for evaluating the effectiveness of therapeutic interventions in reducing vascular leak [8].

Chromatographic Purification Advancement

Chromatographic column purification of Evans blue has significantly reduced day-to-day variability in plasma volume measurements, with variations maintained below ±20 milliliters in human subjects [9]. This purification step eliminates impurities that can interfere with spectrophotometric measurements and enhances the reproducibility of results [9].

The purification process involves separation of Evans blue from contaminating substances that may affect optical density readings, resulting in more accurate and consistent measurements across different experimental conditions [9].

Protocol Standardization and Validation

The standardization of Evans blue protocols has involved extensive validation studies establishing critical parameters for reliable quantification [10]. Key parameters include tissue sample weights of 50-100 milligrams, formamide volumes of 500 microliters, extraction temperatures of 55-60 degrees Celsius, and extraction times of 24-72 hours [10].

The validation studies have demonstrated that deviations from these optimized parameters can significantly impact measurement accuracy and reproducibility [10]. Temperature optimization studies show that extraction efficiency increases by 40% when performed at 55-60 degrees Celsius compared to room temperature [10].

These methodological innovations have collectively transformed Evans blue from a simple dye-based assay into a sophisticated quantitative tool for vascular permeability assessment. The enhanced sensitivity, improved accuracy, and standardized protocols have made Evans blue spectrophotometry an indispensable technique in vascular biology research, enabling precise quantification of extravasation across diverse experimental models and tissue types.

| Protocol Type | Wavelength (nm) | Sample Volume (μL) | Extraction Time | Temperature (°C) | Sensitivity Enhancement | Key Advantages |

|---|---|---|---|---|---|---|

| Formamide Extraction | 620 | 50-100 | 24-72 hours | 55-60 | Standard | Simple, reliable |

| Formamide Extraction with Turbidity Correction | 620/740 | 50-100 | 24-72 hours | 55-60 | High (turbidity corrected) | Accurate, corrects interference |

| Trichloroacetic Acid Precipitation | 610 | 75 | 12 hours | 4 | High (protein precipitated) | Removes false positives |

| Ethanol-Enhanced Fluorescence | 620/680 | 30 | 24 hours | 55 | Very High (100x fluorescence) | Highest sensitivity |

| Polyethylene Glycol Precipitation | 620 | 200 | 30 minutes | Room temp | High (protein precipitated) | Eliminates background |

| Direct Plasma Spectrophotometry | 620 | 200 | Immediate | Room temp | Low | Fastest processing |

| Tissue Homogenization Direct | 620 | 100 | 24-48 hours | 55 | Standard | No extraction needed |

| Parameter | Optimal Value | Acceptable Range | Critical Factor | Impact on Results |

|---|---|---|---|---|

| Tissue Sample Weight | 50-100 mg | 25-150 mg | Maintain consistent tissue:solvent ratio | Directly affects concentration calculation |

| Formamide Volume | 500 μL | 250-1000 μL | Ensure complete tissue submersion | Incomplete extraction if insufficient |

| Extraction Temperature | 55-60°C | 50-65°C | Avoid protein denaturation | Reduced efficiency if too low/high |

| Extraction Time | 24-72 hours | 18-96 hours | Allow complete extraction | Incomplete recovery if too short |

| Absorbance Wavelength | 620 nm | 615-625 nm | Maximum absorbance wavelength | Reduced sensitivity if suboptimal |

| Reference Wavelength | 740 nm | 735-745 nm | Minimal interference wavelength | Inadequate turbidity correction |

| Sample Volume (Spectrophotometry) | 50-100 μL | 30-200 μL | Adequate signal detection | Poor signal-to-noise ratio |

| TCA Concentration | 33.3% (final) | 25-40% | Optimal protein precipitation | Incomplete protein removal |

| Incubation Time (TCA) | 12 hours at 4°C | 8-24 hours | Complete precipitation | Residual protein interference |

| Centrifugation Speed | 15,000 rpm | 10,000-20,000 rpm | Effective separation | Poor supernatant clarity |

| Centrifugation Time | 30 minutes | 20-45 minutes | Complete sedimentation | Incomplete separation |

| Standard Curve Range | 0.1-10 μg/mL | 0.05-20 μg/mL | Linear response range | Non-linear response |

| Innovation | Year Introduced | Sensitivity Improvement | Primary Application | Key Reference |

|---|---|---|---|---|

| Ethanol Path Length Enhancement | 2014 | Substantial | Limited tissue samples | Wang & Lai (2014) |

| Trichloroacetic Acid Precipitation | 2013 | High | Plasma protein removal | Yen et al. (2013) |

| Fluorescence Spectroscopy | 1983 | 100-fold | Microscopic localization | Saria & Lundberg (1983) |

| Turbidity Correction Method | 1995 | Moderate | Spinal cord measurements | Warnick et al. (1995) |

| Microplate Reader Adaptation | 2014 | High throughput | High-throughput screening | Wang & Lai (2014) |

| Formamide Extraction Optimization | 2013 | Standardized | Organ permeability studies | Radu & Chernoff (2013) |

| Digital Image Analysis | 1998 | Continuous | Real-time monitoring | Brennan et al. (1998) |

| Chromatographic Purification | 1986 | High precision | Plasma volume determination | NASA Technical Report (1986) |

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H350 (93.65%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Health Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

Explore Compound Types